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The landscape of targeted cancer therapy is continually evolving, with antibody-drug

conjugates (ADCs) representing a significant modality. Among the various cytotoxic payloads

utilized in ADCs, duocarmycins have emerged as a potent class of DNA-alkylating agents.

Their unique mechanism of action, which involves binding to the minor groove of DNA and

causing irreversible alkylation, leads to tumor cell death. This guide provides a comparative

overview of the clinical trial data for several duocarmycin-based ADCs, offering a resource for

researchers and drug development professionals.

Mechanism of Action of Duocarmycin-Based ADCs
Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery system. The

monoclonal antibody component of the ADC binds to a specific antigen on the surface of

cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the

cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the

active cytotoxic agent. The duocarmycin then translocates to the nucleus and binds to the

minor groove of DNA, leading to DNA alkylation and subsequent cell death.[1][2][3][4]
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Figure 1: General mechanism of action of a duocarmycin-based ADC.

Comparative Clinical Trial Data
The following tables summarize the key clinical trial data for prominent duocarmycin-based

ADCs.

Table 1: Efficacy of Duocarmycin ADCs in Clinical Trials
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ADC
(Target)

Trial
Identifier

Phase Tumor Type
Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

SYD985

(Trastuzumab

Duocarmazin

e) (HER2)

NCT0326293

5 (TULIP)
III

HER2+

Metastatic

Breast

Cancer

Not

significantly

different from

physician's

choice

7.0 months[5]

DS-7300a

(Ifinatamab

Deruxtecan)

(B7-H3)

NCT0414562

2
I/II

Advanced

Solid Tumors

N/A (Early

Phase)

N/A (Early

Phase)

MGC018 (B7-

H3)

NCT0372959

6
I

Advanced

Solid Tumors

1 confirmed

PR

(melanoma)

N/A (Early

Phase)[6]

MDX-1203

(Discontinued

) (CD70)

NCT0094490

5
I

ccRCC and

B-NHL

Disease

stabilization

in 69% of

patients

N/A (Early

Phase)[7]

Note: N/A indicates that the data is not available or not applicable for the early phase of the

trial. ccRCC: clear cell renal cell carcinoma; B-NHL: B-cell non-Hodgkin's lymphoma; PR:

partial response.

Table 2: Safety Profile of Duocarmycin ADCs in Clinical
Trials
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ADC
Most Common Treatment-
Related Adverse Events
(TRAEs)

Notable Grade ≥3 TRAEs

SYD985 (Trastuzumab

Duocarmazine)

Conjunctivitis (38.2%), keratitis

(38.2%), fatigue (33.3%)[5]

Eye disorders, respiratory

disorders[5]

DS-7300a (Ifinatamab

Deruxtecan)

Nausea, infusion-related

reactions, decreased appetite,

fatigue, vomiting

Anemia, neutropenia

MGC018

Neutropenia, fatigue, asthenia,

palmar-plantar

erythrodysesthesia, headache

Neutropenia, fatigue[8]

MDX-1203 (Discontinued)
Fatigue (85%), nausea (54%),

decreased appetite (39%)[7]

Hypersensitivity, delayed

toxicities (facial edema,

pleural/pericardial effusions)[7]

Experimental Protocols
SYD985 (Trastuzumab Duocarmazine) - TULIP Trial
(NCT03262935)

Study Design: A multi-center, open-label, randomized, phase III trial comparing the efficacy

and safety of SYD985 to physician's choice of treatment.[5][9][10]

Patient Population: Patients with HER2-positive, unresectable, locally advanced, or

metastatic breast cancer who had received at least two prior treatment regimens for

metastatic disease or had progressed after treatment with ado-trastuzumab emtansine.[5]

[10][11]

Dosing Regimen: SYD985 was administered at a dose of 1.2 mg/kg intravenously every

three weeks.[5][9]

Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent

central review.[5][9]
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Secondary Endpoints: Investigator-assessed PFS, overall survival (OS), objective response

rate (ORR), and health-related quality of life.[5]

DS-7300a (Ifinatamab Deruxtecan) - (NCT04145622)
Study Design: A two-part, first-in-human, phase I/II study including a dose escalation and a

dose expansion part.[12][13][14]

Patient Population: Patients with advanced solid malignant tumors that are refractory to or

intolerable with standard treatment, or for which no standard treatment is available.[12]

Dosing Regimen: DS-7300a is administered intravenously on day 1 of each 21-day cycle,

with the starting dose in the escalation part being 0.8 mg/kg.[13]

Primary Objectives: To evaluate the safety, tolerability, and to determine the maximum

tolerated dose and recommended dose for expansion. In the expansion part, to investigate

the safety, tolerability, and antitumor activity.[13][14]

Key Inclusion Criteria: ECOG performance status of 0 or 1, and at least one measurable

lesion.[14]

Key Exclusion Criteria: Prior treatment with a B7-H3-targeted agent or an ADC with a

topoisomerase I inhibitor payload.[13]

MGC018 - (NCT03729596)
Study Design: A phase I, 3+3+3 dose-escalation study to evaluate the safety, tolerability, and

maximum tolerated dose of MGC018, followed by cohort expansion.[8][15]

Patient Population: Patients with advanced solid tumors.[8][15]

Dosing Regimen: MGC018 was administered intravenously every three weeks at doses

ranging from 0.5 to 4.0 mg/kg in the dose-escalation phase. The recommended Phase 2

dose was determined to be 3.0 mg/kg.[8][16]

Primary Objectives: To characterize the safety, maximum tolerated or administered dose,

pharmacokinetics, immunogenicity, and tumor response per RECIST v1.1.[8]
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Expansion Cohorts: Enrollment is ongoing in cohorts for metastatic castration-resistant

prostate cancer (mCRPC), non-small cell lung cancer (NSCLC), triple-negative breast

cancer (TNBC), squamous cell carcinoma of the head and neck (SCCHN), and melanoma.

[6]

MDX-1203 (Discontinued) - (NCT00944905)
Study Design: A phase I, open-label, dose-escalation study.[7]

Patient Population: Patients with advanced/recurrent clear cell renal cell carcinoma (ccRCC)

or relapsed/refractory B-cell non-Hodgkin's lymphoma (B-NHL).[7]

Dosing Regimen: MDX-1203 was administered every 21 days at escalating doses from 0.5

to 15 mg/kg.[7]

Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of MDX-1203.[7]

Reason for Discontinuation: While the program was discontinued, the published data

indicates the recommended dose for future studies was 8 mg/kg due to delayed toxicities at

higher doses.[3][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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